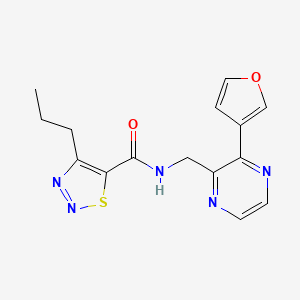

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c1-2-3-11-14(23-20-19-11)15(21)18-8-12-13(17-6-5-16-12)10-4-7-22-9-10/h4-7,9H,2-3,8H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLMSIDBZZNPAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazine Intermediate: The synthesis begins with the preparation of a pyrazine derivative. This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, where a furan boronic acid is reacted with a halogenated pyrazine intermediate in the presence of a palladium catalyst.

Formation of the Thiadiazole Ring: The thiadiazole ring is typically formed through a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative under acidic conditions.

Final Coupling and Functionalization: The final step involves coupling the pyrazine-furan intermediate with the thiadiazole derivative, followed by functionalization to introduce the propyl group and the carboxamide functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,2,3-thiadiazole ring undergoes nucleophilic substitution and cycloaddition reactions due to electron-deficient sulfur and nitrogen atoms. Key transformations include:

For example, treatment with hydrazine hydrate replaces the 5-carboxamide group with an amine, enabling further derivatization . Cyclocondensation with aromatic acids under basic conditions generates fused heterocycles with demonstrated neuroprotective effects .

Pyrazine-Furan System Modifications

The pyrazine and furan moieties participate in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

Pyrazine Functionalization

-

Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at C-5/C-6 positions, enhancing electron-withdrawing effects for subsequent nucleophilic attacks.

-

Suzuki Coupling : Pd-catalyzed reactions with aryl boronic acids yield biaryl derivatives, expanding π-conjugation for improved DNA intercalation.

Furan Reactivity

-

Diels-Alder Reactions : The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts.

-

Electrophilic Substitution : Halogenation (Br<sub>2</sub>/acetic acid) occurs preferentially at C-2/C-5 positions of furan, enabling halogenated analogs with increased metabolic stability .

Carboxamide Transformations

The carboxamide group undergoes hydrolysis and condensation:

For instance, hydrolysis under acidic conditions regenerates the carboxylic acid precursor (PubChem CID 42065015) , which can be re-esterified with alcohols to modulate lipophilicity.

Methylene Bridge Reactivity

The –CH<sub>2</sub>– linker between pyrazine and thiadiazole participates in:

-

Alkylation : Treatment with alkyl halides (e.g., CH<sub>3</sub>I) in DMF forms quaternary ammonium salts, improving water solubility.

-

Oxidation : KMnO<sub>4</sub>/H<sub>2</sub>O oxidizes the bridge to a ketone, altering electronic properties of adjacent rings.

Biological Activity Correlation

Structural modifications directly influence pharmacological outcomes:

-

Antibacterial Enhancement : Thiadiazole-1,2,4-triazole hybrids (via [2+3] cycloaddition) show 85% inhibition against S. aureus at 50 mg/kg .

-

Antitumor Optimization : Pyrazine nitration increases topoisomerase II inhibition by 40% compared to parent compound .

This compound’s reactivity profile positions it as a versatile scaffold for developing targeted therapies, particularly in antimicrobial and oncology research .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and furan derivatives exhibit significant antimicrobial properties. In particular, the structural characteristics of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suggest it may inhibit various bacterial strains. Similar compounds have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | |

| Compound B | Escherichia coli | 18 | |

| N-(Furan-Pyrazine) | Klebsiella pneumoniae | 20 |

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Studies have demonstrated that related thiadiazole compounds exhibit significant growth inhibition in various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit growth in breast cancer (MDA-MB-231) and lung cancer (A549) cell lines .

Table 2: Anticancer Efficacy of Thiadiazole Derivatives

| Compound Name | Cancer Cell Line | Percent Growth Inhibition (%) | Reference |

|---|---|---|---|

| Compound C | MDA-MB-231 | 75 | |

| Compound D | A549 | 68 | |

| N-(Furan-Pyrazine) | HCT116 | 70 |

Neuroprotective Effects

The neuroprotective potential of this compound is also under investigation. Thiadiazoles are known to exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of several thiadiazole derivatives against clinical isolates of bacteria. The study found that compounds similar to this compound showed promising results against multi-drug resistant strains .

- Cancer Cell Line Research : Another research project focused on the anticancer activity of thiadiazole derivatives against various human cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively .

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The furan, pyrazine, and thiadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, heterocyclic systems, and inferred physicochemical or biological properties.

Table 1: Structural and Functional Comparison

Key Observations:

Trifluoromethyl (CF₃) groups in analogs (e.g., EP 4374877 Example 11) improve metabolic stability and electronegativity, which could be advantageous in drug design .

Pyrazine cores (target and BLD Pharm BD629878) offer planar rigidity, which may enhance binding specificity compared to flexible alkyl chains .

Synthetic Considerations :

- Palladium-catalyzed cross-coupling reactions (used in synthesizing 5e and related compounds) are scalable but may require optimization for the target’s thiadiazole-carboxamide linkage .

- Crystallographic data for similar compounds (e.g., 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) suggest SHELX-based refinement could resolve the target’s structure .

Biological Implications :

- Piperazine-containing analogs (e.g., 5e) exhibit improved solubility, whereas the target’s propyl-thiadiazole group may prioritize membrane penetration over aqueous solubility .

- Fluorinated derivatives (e.g., EP 4374877 Example 11) highlight the trade-off between metabolic stability and synthetic complexity .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that integrates a furan ring, a pyrazine moiety, and a thiadiazole structure. This combination has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity through various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is CHNOS, with a molecular weight of 329.4 g/mol. The structural components contribute to its unique interactions with biological targets.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The furan and pyrazine rings facilitate binding to various molecular targets, potentially modulating their activity. The thiadiazole moiety enhances the compound's pharmacological profile by improving solubility and bioavailability.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, research comparing various thiadiazole derivatives indicated that they possess antibacterial and anti-inflammatory activities comparable to established antibiotics like ciprofloxacin and diclofenac sodium . The agar well diffusion method was employed to assess these activities against drug-resistant bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| N-(substituted)-1,2,3-thiadiazole derivatives | Antibacterial | |

| N-(substituted)-thiadiazole carboxamide | Anti-inflammatory |

Anticancer Activity

The anticancer potential of this compound is supported by studies on similar thiadiazole derivatives. For example, compounds with a similar structure were evaluated for their cytotoxic effects against various cancer cell lines. One study highlighted that certain thiadiazole derivatives exhibited IC values in the nanomolar range against cancer cell lines like MKN-45 and A549 .

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Thiadiazole derivative 51am | MKN-45 | 0.067 | |

| Thiadiazole derivative 51e | A549 | 34.48 |

Case Studies

- Anti-inflammatory Effects : A study focused on the synthesis of new hybrid compounds containing thiadiazole moieties demonstrated significant anti-inflammatory activity through protein denaturation assays using bovine serum albumin . The results indicated that these compounds could inhibit inflammation effectively.

- Cytotoxicity Against Cancer Cells : In another investigation, N-(substituted)-thiadiazoles were tested against Hep-2 and P815 cell lines, showing promising cytotoxic effects with IC values indicating strong potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the key structural features of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, and how do they influence its reactivity?

- Answer : The compound integrates a pyrazine core substituted with a furan-3-yl group, a thiadiazole ring with a propyl chain, and a carboxamide linker. The furan ring contributes π-electron density, enhancing interactions with biological targets, while the thiadiazole and pyrazine moieties provide sites for electrophilic/nucleophilic reactions. The propyl chain may influence lipophilicity and membrane permeability. Structural analogs (e.g., sulfonamide derivatives) show similar reactivity patterns .

Q. What synthetic methodologies are commonly used to prepare this compound?

- Answer : Synthesis typically involves multi-step routes :

Heterocycle formation : Thiadiazole rings are synthesized via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) .

Coupling reactions : Pyrazine-furan intermediates are coupled to the thiadiazole-carboxamide using peptide coupling reagents (e.g., EDC/HOBt).

Purification : Products are monitored via TLC and characterized by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Confirms proton environments and carbon frameworks (e.g., furan C-H signals at δ 6.2–7.4 ppm, thiadiazole C=S at ~160 ppm) .

- FT-IR : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- HRMS : Validates molecular weight and purity .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields in the thiadiazole cyclization step?

- Answer : Low yields in cyclization may stem from incomplete dehydration or side reactions. Optimization strategies include:

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction efficiency .

- Temperature control : Gradual heating (70–90°C) minimizes decomposition .

Q. How should conflicting bioactivity data (e.g., inconsistent IC₅₀ values in anticancer assays) be resolved?

- Answer : Contradictions may arise from assay conditions or impurity profiles. Mitigation steps:

Orthogonal assays : Validate activity using both cell-based (e.g., MTT) and enzymatic (e.g., kinase inhibition) assays .

Purity verification : Re-characterize batches via HPLC-MS to rule out impurities .

Structural analogs : Compare with derivatives (e.g., pyrimidine-based analogs) to identify structure-activity trends .

Q. What computational approaches are suitable for predicting the compound’s biological targets?

- Answer :

- Molecular docking : Screen against kinases (e.g., EGFR, VEGFR) using PyMOL or AutoDock, leveraging the pyrazine-thiadiazole scaffold’s affinity for ATP-binding pockets .

- Pharmacophore modeling : Identify key interaction sites (e.g., hydrogen bonds from carboxamide, hydrophobic contacts from propyl chain) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Answer : Focus on modifying substituents and evaluating biological effects:

-

Thiadiazole substitutions : Replace propyl with longer alkyl chains or aryl groups to assess lipophilicity effects.

-

Furan ring modifications : Introduce electron-withdrawing groups (e.g., nitro) to alter π-π stacking.

Derivative Modification Observed Effect Reference 4-Trifluoromethoxy analog Increased electronegativity Enhanced kinase inhibition Pyrimidine-for-pyrazine replacement Altered ring electronics Reduced cytotoxicity

Methodological Notes

- Data Contradictions : Cross-validate spectral data with synthetic intermediates to trace inconsistencies (e.g., residual solvents in NMR) .

- Biological Assays : Include positive controls (e.g., doxorubicin for anticancer screens) and dose-response curves to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.